N-(3-fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-(3-FLUOROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a benzopyran ring system
Properties
Molecular Formula |
C22H16FNO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H16FNO3/c23-17-7-4-8-18(13-17)24-21(25)15-9-10-19-16(11-15)12-20(27-22(19)26)14-5-2-1-3-6-14/h1-11,13,20H,12H2,(H,24,25) |
InChI Key |
MGCBIMPPEFILPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of a base to yield the benzopyran ring system. The final step involves the amidation of the benzopyran derivative with 3-fluoroaniline under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(3-FLUOROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-FLUOROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
- 3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE
- N-(3-FLUOROPHENYL)-N’-(2-THIAZOLYL)UREA
Uniqueness
N-(3-FLUOROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its benzopyran ring system, combined with the fluorophenyl and phenyl groups, makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
